molecular formula C19H18ClN3O2S2 B12958988 ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate

ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate

Cat. No.: B12958988
M. Wt: 420.0 g/mol
InChI Key: YIWBARFOCMRJGH-UHFFFAOYSA-N
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Description

Ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[75002,7]tetradeca-1(9),2(7),13-triene-5-carboxylate is a complex organic compound with a unique polycyclic structure This compound is characterized by its multiple ring systems, including a triazatricyclo framework, and the presence of sulfur and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclocodimerization of cyclohepta-1,3,5-triene with spiro[cyclopropane-1,7′-norborna-2,5-diene] in the presence of titanium complexes as catalysts . This reaction affords high yields of the desired polycyclic compounds.

Industrial Production Methods

the use of metal complex catalysis, such as titanium complexes, is a promising approach for large-scale synthesis due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazatricyclo framework.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

Ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[750

    Chemistry: The compound’s unique structure makes it a valuable subject for studying polycyclic compound synthesis and reactivity.

    Biology: Its potential biological activity can be explored for developing new pharmaceuticals or bioactive molecules.

    Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific molecular pathways.

    Industry: Its chemical properties can be utilized in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate exerts its effects is not well-documented. its molecular targets and pathways likely involve interactions with specific enzymes or receptors due to its complex structure. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate is unique due to its specific polycyclic structure and the presence of both sulfur and chlorine atoms. This combination of features distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H18ClN3O2S2

Molecular Weight

420.0 g/mol

IUPAC Name

ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate

InChI

InChI=1S/C19H18ClN3O2S2/c1-2-25-19(24)23-8-7-12-14(10-23)27-18-16(12)17(21-9-15(26)22-18)11-5-3-4-6-13(11)20/h3-6H,2,7-10H2,1H3,(H,22,26)

InChI Key

YIWBARFOCMRJGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=NCC(=S)N3)C4=CC=CC=C4Cl

Origin of Product

United States

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